3-(3-methoxyphenyl)-5,6-dimethyl-7H-furo[3,2-g]chromen-7-one
Description
3-(3-Methoxyphenyl)-5,6-dimethyl-7H-furo[3,2-g]chromen-7-one is a synthetic furanocoumarin derivative characterized by a fused furocoumarin core substituted with a 3-methoxyphenyl group at position 3 and methyl groups at positions 5 and 4. This compound belongs to the psoralen family, known for their planar tricyclic structure and biological activities, including immunomodulation and anticancer effects . Its molecular formula is C20H16O4, with a molecular weight of 320.34 g/mol.
Properties
Molecular Formula |
C20H16O4 |
|---|---|
Molecular Weight |
320.3 g/mol |
IUPAC Name |
3-(3-methoxyphenyl)-5,6-dimethylfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C20H16O4/c1-11-12(2)20(21)24-19-9-18-16(8-15(11)19)17(10-23-18)13-5-4-6-14(7-13)22-3/h4-10H,1-3H3 |
InChI Key |
CENLGJHOOPWDQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC(=CC=C4)OC)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-(3-methoxyphenyl)-5,6-dimethyl-7H-furo[3,2-g]chromen-7-one typically involves multicomponent reactions. One common method includes the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 3-methoxyphenylglyoxal, and Meldrum’s acid. The reaction proceeds in two steps: initial interaction of starting materials in acetonitrile (MeCN) followed by the formation of the furocoumarin moiety in acidic media . This method allows for a high yield of the target compound.
Chemical Reactions Analysis
3-(3-methoxyphenyl)-5,6-dimethyl-7H-furo[3,2-g]chromen-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(3-methoxyphenyl)-5,6-dimethyl-7H-furo[3,2-g]chromen-7-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits significant biological activity and is studied for its potential therapeutic effects.
Medicine: It is investigated for its role in treating various skin diseases due to its photosensitizing properties.
Industry: The compound is used in the development of new materials with specific optical properties.
Mechanism of Action
The mechanism of action of 3-(3-methoxyphenyl)-5,6-dimethyl-7H-furo[3,2-g]chromen-7-one involves its interaction with biological molecules. The compound can intercalate into DNA, leading to the formation of cross-links upon exposure to ultraviolet (UV) light. This property makes it useful in phototherapy for skin conditions. The molecular targets and pathways involved include DNA and various enzymes that mediate the photochemical reactions .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substitution Patterns
The following table summarizes key structural analogs and their substituent differences:
Key Observations :
- Position of Methoxy Group : The 3-methoxyphenyl group in the target compound contrasts with the 4-methoxyphenyl substitution in , which may alter electronic properties and binding interactions.
- Dimethyl vs. Single Methyl : The 5,6-dimethyl substitution in the target compound may enhance steric hindrance compared to DMFC , affecting target engagement.
Anticancer Activity
- The 3-methoxyphenyl and dimethyl groups in the target compound may amplify this activity by improving target affinity or metabolic stability.
Immunoproteasome Inhibition
- Oxathiazolone Derivatives: Psoralen-based compounds with oxathiazolone warheads at position 3 show stronger immunoproteasome β5i inhibition than the target compound’s methoxyphenyl derivative, highlighting the critical role of electrophilic substituents in activity .
Structure-Activity Relationships (SAR)
- Position 3 Substituents: The 3-methoxyphenyl group likely enhances π-π stacking with hydrophobic enzyme pockets, as seen in CYP3A4 inhibition by furanocoumarins with aromatic side chains .
- Methyl Groups at 5 and 6: These substituents may reduce metabolic oxidation, extending half-life compared to non-methylated analogs like DMFC .
- Alkyl Chain Trade-offs : While longer chains (e.g., hexyl in ) improve lipophilicity, they may also increase off-target interactions, as observed in mitochondrial channel modulators .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
